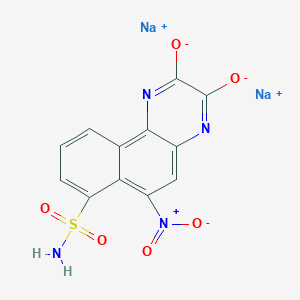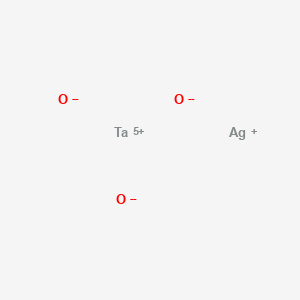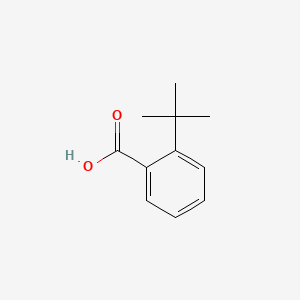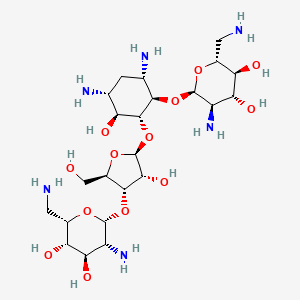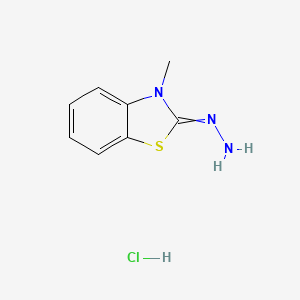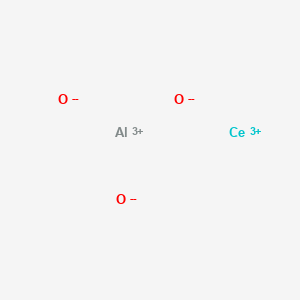
BISMUTH TITANATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Bismuth titanate (Bi4Ti3O12 and Bi12TiO20) powders have been synthesized using various methods, highlighting the adaptability and versatility of this material. The Oxidant Peroxide Method (OPM) enables control over particle morphology and size by adjusting the synthesis temperature, affecting its photocatalytic properties (Nogueira et al., 2014). The hydrothermal synthesis approach has produced perovskite and sillenite phases of bismuth titanate, depending on the precursor ratio, highlighting the influence of synthesis conditions on the material phase (Sardar & Walton, 2012).
科学的研究の応用
Electric Field-Induced Transformations
Bismuth sodium titanate-based materials, a key family of lead-free perovskites, exhibit significant transformations under electric fields, important for applications in energy storage, actuators, and photoluminescent devices. These materials, characterized by relaxor-ferroelectric properties, undergo changes in crystal structure, domain configuration, and macroscopic properties in response to electric loading, with implications for electrical fatigue and performance in various applications (Viola et al., 2021).
Photocatalysis for Environmental Remediation
Bismuth titanate-based nanocomposites are explored extensively for environmental applications, particularly in degrading persistent organic pollutants in water and wastewater. These compounds, part of the layered perovskites, show promise in addressing environmental challenges related to water purification and air cleaning, highlighting the need for further research to enhance their photocatalytic properties and practical applicability (Kallawar et al., 2021).
Ferroelectric and Piezoelectric Materials
Research into lead-free perovskite ferroelectrics, including alkaline bismuth titanates, is driven by environmental and health concerns, with these materials beginning to replace lead-based ferroelectrics in certain applications. The development of bismuth titanate for data storage, given its high Curie temperature and ferroelectric properties, is particularly notable. These advancements pave the way for the integration of bismuth titanate in micro-electromechanical systems and other high-tech applications (Koruza et al., 2018).
Novel Applications and Future Prospects
The synthesis and characterization of bismuth titanate with different structures reveal its potential in various emerging applications. From photocatalytic degradation of pollutants under UV radiation to its role in dye-sensitized solar cells, bismuth titanate's versatility is evident. Its use in anticorrosive coatings and visible light photocatalysis further illustrates its wide-ranging applicability and the ongoing research aimed at unlocking its full potential across different scientific domains (Nogueira et al., 2014).
特性
CAS番号 |
12048-51-0 |
|---|---|
製品名 |
BISMUTH TITANATE |
分子式 |
Bi2O7Ti2 |
分子量 |
625.69 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




